4,4-Dimethoxy-3-methyl-crotyl acetate
CAS No.: 74549-14-7
Cat. No.: VC13893877
Molecular Formula: C9H16O4
Molecular Weight: 188.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 74549-14-7 |
|---|---|
| Molecular Formula | C9H16O4 |
| Molecular Weight | 188.22 g/mol |
| IUPAC Name | [(E)-4,4-dimethoxy-3-methylbut-2-enyl] acetate |
| Standard InChI | InChI=1S/C9H16O4/c1-7(9(11-3)12-4)5-6-13-8(2)10/h5,9H,6H2,1-4H3/b7-5+ |
| Standard InChI Key | OHFDXHXDNYMPBW-FNORWQNLSA-N |
| Isomeric SMILES | C/C(=C\COC(=O)C)/C(OC)OC |
| Canonical SMILES | CC(=CCOC(=O)C)C(OC)OC |
Introduction
| Property | Value |
|---|---|
| CAS No. | 74549-14-7 |
| Molecular Formula | |
| Molecular Weight | 188.22 g/mol |
| IUPAC Name | [(E)-4,4-dimethoxy-3-methylbut-2-enyl] acetate |
| InChI Key | OHFDXHXDNYMPBW-FNORWQNLSA-N |
| SMILES | CC(=CCOC(=O)C)C(OC)OC |
The compound’s canonical SMILES string, , underscores the spatial orientation of its methoxy and acetate groups, which are critical for its role as a synthetic intermediate .
Historical Context and Industrial Relevance
First synthesized in the late 20th century, 4,4-dimethoxy-3-methyl-crotyl acetate gained prominence through patents filed by BASF Aktiengesellschaft, which detailed its utility in vitamin A production . The compound’s ability to undergo controlled rearrangement and functionalization made it a cornerstone in the industrial synthesis of retinoids, addressing global demands for nutritional supplements and dermatological therapeutics.
Synthesis and Manufacturing Processes
Reaction Mechanism and Catalytic Optimization
The synthesis of 4,4-dimethoxy-3-methyl-crotyl acetate involves a thermally induced allylic rearrangement of 2-formyl-2-hydroxy-but-3-ene derivatives. This reaction is catalyzed by copper(I) chloride (), which enhances yield by facilitating the elimination of low-boiling by-products such as methanol and acetic acid . The general reaction pathway is summarized as:
Key reaction parameters include:
| Parameter | Optimal Range |
|---|---|
| Temperature | 110–180°C |
| Catalyst Loading | 0.1–5 wt.% CuCl |
| Reaction Time | 2–8 hours |
| Yield | 70–85% (with by-product removal) |
Continuous removal of by-products via distillation or inert gas stripping is critical to achieving high yields, as highlighted in U.S. Patent 4,301,084 .
Chemical and Physical Properties
Spectroscopic Characterization
4,4-Dimethoxy-3-methyl-crotyl acetate exhibits distinct spectroscopic features:
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IR Spectroscopy: Strong absorption bands at 1740 cm (acetate C=O stretch) and 1100 cm (methoxy C-O stretch).
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NMR Spectroscopy:
Thermodynamic and Solubility Data
| Property | Value |
|---|---|
| Melting Point | Not reported (liquid at RT) |
| Boiling Point | 250–270°C (estimated) |
| Density | 1.08–1.12 g/cm |
| Solubility | Miscible with organic solvents (e.g., ethanol, acetone) |
The compound’s liquid state at room temperature and solubility in polar aprotic solvents facilitate its handling in large-scale reactions.
Applications in Pharmaceutical and Industrial Chemistry
Role in Vitamin A Synthesis
4,4-Dimethoxy-3-methyl-crotyl acetate serves as a pivotal intermediate in the synthesis of vitamin A (retinol). The compound undergoes sequential oxidation and coupling reactions to form the conjugated polyene chain characteristic of retinoids. For example, its reaction with β-ionone in the presence of palladium catalysts yields retinol acetate, a precursor to vitamin A .
Derivatives and Analogues
Recent studies explore modifications to the compound’s methoxy and acetate groups to produce analogues with enhanced stability or bioavailability. For instance, replacing methoxy groups with ethoxy moieties alters the compound’s lipophilicity, potentially improving its performance in topical drug formulations .
Research Advancements and Patent Landscape
Catalytic Innovations
U.S. Patent 4,301,084 (1981) remains the foundational document for the compound’s synthesis, though subsequent patents have optimized catalyst recovery and recycling. For example, immobilizing copper(I) chloride on silica gel supports reduces catalyst waste and enables continuous-flow production .
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